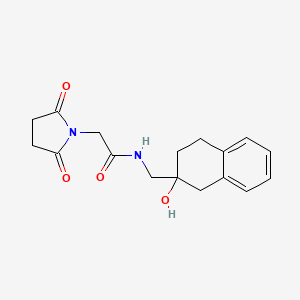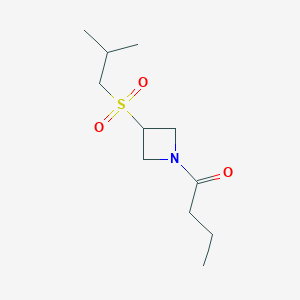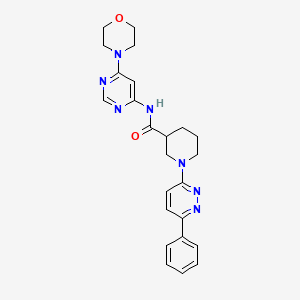
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, also known as DMPP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. DMPP is a piperazine derivative that has been found to have a unique mechanism of action, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to activate nicotinic acetylcholine receptors by binding to a specific site on the receptor. This binding leads to the opening of ion channels, which allows the influx of positively charged ions such as calcium and sodium. This influx of ions can lead to various physiological and biochemical effects.
Biochemical and physiological effects:
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of ion channels. In addition, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to have an inhibitory effect on nitrification in soil, which can help reduce the loss of nitrogen from fertilizers.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has several advantages for use in laboratory experiments, including its ability to activate specific nicotinic acetylcholine receptors and its potential as a nitrification inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, including its use as a tool compound for studying nicotinic acetylcholine receptors in different tissues and its potential as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one and its potential therapeutic applications in various fields.
In conclusion, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique mechanism of action and potential as a nitrification inhibitor make it a promising candidate for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of piperazine with acryloyl chloride and subsequent alkylation with methyl iodide. Another method involves the reaction of piperazine with 2-acetyl-1-methylpyridinium iodide followed by treatment with sodium hydroxide.
Applications De Recherche Scientifique
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and agriculture. In neuroscience, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been shown to activate certain types of nicotinic acetylcholine receptors, which are important in the regulation of neurotransmitter release. In pharmacology, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been used as a tool compound to study the function of nicotinic acetylcholine receptors in various tissues. In agriculture, 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been investigated as a nitrification inhibitor, which can help reduce the loss of nitrogen from fertilizers.
Propriétés
IUPAC Name |
1,5-dimethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(12)11-6-9(13)10(3)5-7(11)2/h4,7H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGZCSWGTYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2924409.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2924410.png)



![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2924417.png)
![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)

![N-(1-Cyanocyclohexyl)-2-[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2924424.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2924425.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid](/img/structure/B2924426.png)
